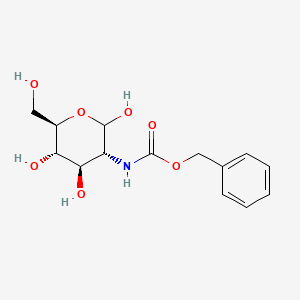

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is a synthetic sugar analog with antiviral activity . It is a derivative of glucosamine, a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans and glycoproteins. The compound has the molecular formula C14H19NO7 and a molecular weight of 313.30 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine typically involves the protection of the amino group of glucosamine with a carbobenzyloxy (Cbz) group. This can be achieved through the reaction of glucosamine with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in batch reactors with precise control over reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbobenzyloxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.

Biology: Studied for its role in inhibiting viral replication and its potential as an antiviral agent.

Medicine: Investigated for its potential therapeutic applications in treating viral infections and other diseases.

Industry: Used in the production of glucosamine derivatives and other related compounds.

Mechanism of Action

The mechanism of action of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine involves its interaction with viral replication pathways. The compound inhibits the multiplication of certain viruses by interfering with the synthesis of viral RNA and proteins. It targets specific enzymes and molecular pathways involved in viral replication, thereby reducing the viral load and preventing the spread of infection .

Comparison with Similar Compounds

Similar Compounds

N-Acetylglucosamine: Another derivative of glucosamine with similar structural features but different functional groups.

Glucosamine Sulfate: A sulfate derivative of glucosamine used in the treatment of osteoarthritis.

N-Carbobenzyloxy-D-glucosamine: A closely related compound with similar protective groups but different stereochemistry.

Uniqueness

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is unique due to its specific antiviral activity and its ability to inhibit viral replication. Its structural features, such as the carbobenzyloxy protective group, make it distinct from other glucosamine derivatives and contribute to its unique biological properties .

Biological Activity

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine (CBG) is a derivative of glucosamine, an amino sugar that plays a critical role in various biological processes. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cancer treatment and metabolic disorders.

- Molecular Formula : C₁₅H₁₉N₁O₃

- Molecular Weight : 267.28 g/mol

- CAS Number : 16684-31-4

Biological Activity

The biological activity of CBG has been studied extensively, particularly its effects on cell viability, enzyme inhibition, and its role as a precursor in the synthesis of biologically active molecules.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of CBG on various cancer cell lines. For instance, a study conducted on HeLa cells demonstrated that CBG exhibited significant cytotoxicity, inhibiting cell viability by up to 92% at a concentration of 10 µM. The compound was found to be more effective than its acetyl-protected analogs, suggesting that the benzyl protecting group enhances its ability to cross cell membranes and exert its effects .

CBG is believed to interfere with metabolic pathways critical for cancer cell survival. It acts as an inhibitor of key enzymes in the glycolytic pathway, which is often hijacked by cancer cells for energy production. By disrupting this pathway, CBG can potentially reduce ATP production and limit the growth of cancer cells .

Research Findings and Case Studies

- Study on HeLa Cells :

- Comparison with Analog Compounds :

- Enzyme Inhibition Studies :

Data Table: Biological Activity Summary

| Study | Cell Line | Concentration (µM) | Cell Viability (%) | Comments |

|---|---|---|---|---|

| Study 1 | HeLa | 10 | 8 | Significant cytotoxicity observed |

| Study 1 | HeLa | 100 | 0 | Complete inhibition |

| Study 2 | Various | Varies | <24 | Moderate activity across lines |

Properties

Molecular Formula |

C14H19NO7 |

|---|---|

Molecular Weight |

313.30 g/mol |

IUPAC Name |

benzyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |

InChI |

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11-,12-,13?/m1/s1 |

InChI Key |

FRTOTMQAWIIMKK-JVASRFHESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.